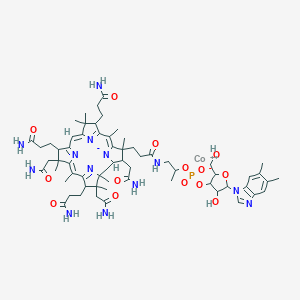
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide, also known as JNJ-42756493, is a small molecule inhibitor of the protein Wnt signaling pathway. The Wnt signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis, and is often dysregulated in cancer. JNJ-42756493 has shown promise as a potential anti-cancer agent and has been the subject of extensive scientific research.
Mécanisme D'action
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide inhibits the Wnt signaling pathway by binding to the protein β-catenin, which is a key component of the pathway. This binding prevents β-catenin from entering the nucleus of the cell, where it would normally activate genes involved in cell proliferation and survival. By blocking this pathway, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can inhibit the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. In addition, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Orientations Futures
There are several potential future directions for research on 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another area of interest is the identification of biomarkers that can predict response to 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide treatment. Finally, there is interest in exploring the use of 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide in combination with other anti-cancer agents to enhance its efficacy.
Méthodes De Synthèse
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a sulfonamide intermediate, the introduction of a chloro substituent, and the formation of the pyridine ring. The final product is obtained through purification and isolation of the desired compound.
Applications De Recherche Scientifique
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. In addition, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to enhance the efficacy of other anti-cancer agents, including chemotherapy and radiation therapy.
Propriétés
Nom du produit |
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H17ClN2O3S |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H17ClN2O3S/c1-4-21-13-8-11(3)12(16)9-14(13)22(19,20)18-15-10(2)6-5-7-17-15/h5-9H,4H2,1-3H3,(H,17,18) |
Clé InChI |
IHTPMPJFVSXCTB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=C(C=CC=N2)C |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=C(C=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)





![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)



